2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that features a thiadiazole ring, a chlorophenyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of thiosemicarbazide with appropriate chlorinated aromatic compounds under acidic conditions. The resulting thiadiazole intermediate is then reacted with 2-chlorophenyl thiol to form the desired thiadiazole-thioether compound. Finally, this intermediate is coupled with 3-(trifluoromethyl)phenyl acetic acid under amide-forming conditions, such as using coupling reagents like EDCI or DCC, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring and thioether linkage can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced at the thiadiazole ring or the chlorophenyl group under appropriate reducing conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and trifluoromethyl group are key structural features that contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: Used in the production of crop-protection products.
Fluazifop-butyl: An agrochemical containing a trifluoromethyl group.
Trifluoromethylpyridines: A class of compounds with applications in agrochemicals and pharmaceuticals.
Uniqueness
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is unique due to its combination of a thiadiazole ring, chlorophenyl group, and trifluoromethylphenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3OS2/c18-13-7-2-1-6-12(13)15-23-16(27-24-15)26-9-14(25)22-11-5-3-4-10(8-11)17(19,20)21/h1-8H,9H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJULHQZLJVLMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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